2-[4-(3-METHYLPHENOXY)PHENYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
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Overview
Description
2-[4-(3-METHYLPHENOXY)PHENYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a nitro group, a phenoxy group, and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-METHYLPHENOXY)PHENYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. The process often includes the following steps:
Preparation of 3-methylphenoxybenzene: This involves the reaction of 3-methylphenol with a suitable halogenated benzene derivative under basic conditions.
Nitration: The phenoxybenzene derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Cyclization: The nitrated compound undergoes cyclization in the presence of a suitable catalyst to form the isoindole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-METHYLPHENOXY)PHENYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-[4-(3-METHYLPHENOXY)PHENYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential as antimicrobial and antiviral agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(3-METHYLPHENOXY)PHENYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy and isoindole moieties can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(3-chlorophenoxy)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione
- 2-[4-(3-methoxyphenoxy)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione
- 2-[4-(3-fluorophenoxy)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione
Uniqueness
2-[4-(3-METHYLPHENOXY)PHENYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to the presence of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological and industrial applications.
Properties
Molecular Formula |
C21H14N2O5 |
---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
2-[4-(3-methylphenoxy)phenyl]-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C21H14N2O5/c1-13-4-2-5-16(12-13)28-15-10-8-14(9-11-15)22-20(24)17-6-3-7-18(23(26)27)19(17)21(22)25/h2-12H,1H3 |
InChI Key |
HXPLPWNHMZYANI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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